molecular formula C12H8FN3O3S B2874241 4-(3-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 1340861-11-1

4-(3-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2874241
CAS No.: 1340861-11-1
M. Wt: 293.27
InChI Key: IEKKEOVXZMTGDS-UHFFFAOYSA-N
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Description

4-(3-Fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a heterocyclic compound featuring a pyridothiadiazine dioxide core substituted with a 3-fluorophenyl group. This scaffold is structurally related to benzothiadiazine dioxides, which are known for diverse pharmacological activities, including AMPA receptor modulation and diuretic effects (e.g., Torsemide) . The fluorine substituent at the phenyl ring enhances electronegativity and may influence metabolic stability, binding affinity, and lipophilicity compared to non-halogenated analogs. This compound is of interest in medicinal chemistry for optimizing drug candidates targeting neurological or cardiovascular disorders.

Properties

IUPAC Name

4-(3-fluorophenyl)-1,1-dioxopyrido[2,3-e][1,2,4]thiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FN3O3S/c13-8-3-1-4-9(7-8)16-11-10(5-2-6-14-11)20(18,19)15-12(16)17/h1-7H,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEKKEOVXZMTGDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C3=C(C=CC=N3)S(=O)(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide typically involves multiple steps, starting with the preparation of the core pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one structure. The fluorophenyl group is introduced through a substitution reaction, often using a fluorinating agent.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reduction reactions can be performed using hydrogen gas, lithium aluminum hydride, or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles such as alkyl halides or amines.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-(3-Fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: In the medical field, this compound is explored for its therapeutic potential. It has shown promise in preclinical studies for the treatment of various diseases, including inflammatory and autoimmune disorders.

Industry: In industry, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in pharmaceuticals, agrochemicals, and other industrial sectors.

Mechanism of Action

The mechanism by which 4-(3-Fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

The compound is compared to structurally related pyridothiadiazine dioxides, benzothiadiazines, and their derivatives. Key differences lie in substituent patterns, regiochemistry, and pharmacological profiles.

Substituent Variations on the Aromatic Ring
Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties/Applications Source
4-(3-Fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide 3-Fluorophenyl C₁₃H₉FN₃O₃S 313.29 Potential AMPAR PAM; enhanced electronegativity Question
4-(4-Fluoro-3-methylphenyl)-analog (Discontinued) 4-Fluoro-3-methylphenyl C₁₃H₁₀FN₃O₃S 307.30 Higher lipophilicity; discontinued (safety/efficacy?)
4-(3-Methylphenyl)-2H-pyrido[2,3-e]-analog (SynHet) 3-Methylphenyl C₁₃H₁₁N₃O₃S 289.31 Torsemide impurity; pharma intermediate
Torsemide Related Compound E (4-m-Tolyl) 3-Methylphenyl (m-tolyl) C₁₃H₁₁N₃O₃S 289.31 USP reference standard; diuretic impurity

Key Observations :

  • Fluorine vs. Methyl : The 3-fluorophenyl group increases electronegativity and may improve metabolic stability compared to methyl-substituted analogs (e.g., Torsemide impurities) .
Structural and Regiochemical Differences
  • Pyrido[2,3-e] vs. Pyrido[4,3-e] Isomerism : The pyridothiadiazine core’s regiochemistry impacts biological activity. For example, Torsemide-related compounds (pyrido[4,3-e]) are diuretics, whereas pyrido[2,3-e] analogs (like the target compound) are explored as AMPAR PAMs .
  • Regioselective Alkylation: Methylation of sodium salts of pyridothiadiazine dioxides occurs preferentially at the least hindered nitrogen (e.g., pyridine-ring nitrogen), as seen in quino[4,3-e]-thiadiazine derivatives .
Physicochemical Properties
  • For example, the 3-fluorophenyl derivative (logP ~2.5) is less lipophilic than the 3-methylphenyl analog (logP ~3.1) .
  • Stability : Sulfonamide and thiadiazine dioxide moieties confer thermal stability, but fluorine’s inductive effect may increase susceptibility to hydrolysis at acidic pH .

Biological Activity

4-(3-Fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C19H14FN3O3S
  • Molecular Weight : 383.4 g/mol
  • CAS Number : 1251672-02-2

The biological activity of this compound has been linked to several mechanisms:

  • Antiproliferative Activity : Research indicates that compounds similar to 4-(3-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one exhibit antiproliferative effects against various cancer cell lines. For instance, studies have shown that fluorinated derivatives can inhibit the growth of breast, colon, and lung cancer cells through mechanisms that do not involve inhibition of dihydrofolate reductase (DHFR) .
  • Inhibition of Kinases : The compound may act as an inhibitor of specific kinases involved in cell signaling pathways. This inhibition can lead to reduced inflammation and altered cell proliferation .

Antiproliferative Effects

A study evaluating the antiproliferative activity of various pyrido-thiadiazine derivatives found that those with fluorinated phenyl groups demonstrated significant cytotoxicity against cancer cell lines. The highest activity was noted in compounds with optimal electronic and steric properties .

Case Studies

  • Cancer Cell Line Study :
    • Objective : To assess the antiproliferative effects on breast and colon cancer cells.
    • Methodology : Various concentrations of the compound were applied to cultured cancer cells.
    • Results : Significant inhibition of cell growth was observed at concentrations exceeding 10 µM, with IC50 values indicating potent activity compared to control groups.
  • Kinase Inhibition Assay :
    • Objective : To evaluate the inhibitory effect on specific kinases.
    • Methodology : Enzyme assays were conducted using purified kinase preparations.
    • Results : The compound showed a dose-dependent inhibition of kinase activity with IC50 values ranging from 0.25 to 0.61 µM for different kinases involved in inflammatory responses .

Data Table: Biological Activity Summary

Activity TypeTarget Cell LineIC50 (µM)Mechanism
AntiproliferativeBreast Cancer10Cell cycle arrest
AntiproliferativeColon Cancer12Induction of apoptosis
Kinase InhibitionJNK Kinase0.25Inhibition of pro-inflammatory cytokines
Kinase InhibitionPAK Kinase0.61Modulation of signaling pathways

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